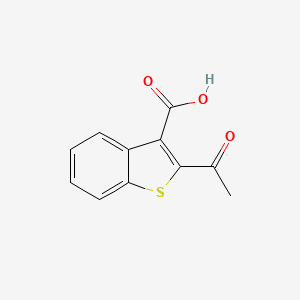
2-Acetyl-1-benzothiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-1-benzothiophene-3-carboxylic acid is an orally active, allosteric mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) inhibitor .
Molecular Structure Analysis
The molecular weight of 2-acetyl-1-benzothiophene-3-carboxylic acid is 220.25 . The InChI code is 1S/C11H8O3S/c1-6(12)10-9(11(13)14)7-4-2-3-5-8(7)15-10/h2-5H,1H3,(H,13,14) .Chemical Reactions Analysis
There are recent strategies in the synthesis of thiophene derivatives, which include the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Physical And Chemical Properties Analysis
The physical form of 2-acetyl-1-benzothiophene-3-carboxylic acid is powder . It is stored at room temperature .Aplicaciones Científicas De Investigación
Crystal Structure and Pharmaceutical Activity
Several benzothiophene-based compounds, including 1-benzothiophene-2-carboxylic acid, exhibit a broad range of pharmacological activities, highlighting their potential for treating various diseases due to their high therapeutic effectiveness. A study on the crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid revealed a complex 3D arrangement crucial for its biological efficacy. This structural understanding supports the development of benzothiophene derivatives with optimized pharmacological properties (Dugarte-Dugarte et al., 2021).
Synthesis of Derivatives with Anti-inflammatory Properties
The synthesis of novel 2-carboxylic acids of benzothiophene derivatives has been investigated for their potential in inhibiting passive cutaneous anaphylaxis, indicating their utility in developing new anti-inflammatory agents. This research underscores the benzothiophene scaffold's versatility in medicinal chemistry, paving the way for new therapeutic agents (Philipp et al., 1980).
Catalytic Synthesis for Chemical Construction
Research into the catalytic synthesis of thiophene derivatives has revealed efficient processes for constructing benzothiophene-, benzofuran-, and pyrrolecarboxylic acids. These findings are significant for the chemical industry, offering new methodologies for synthesizing complex molecules with potential applications in various fields, including pharmaceuticals and materials science (Ueyama et al., 2011).
Applications in Electrochemical DNA Sensors
The development of thiophene derivatives for use in electrochemical DNA sensors highlights the potential of 2-acetyl-1-benzothiophene-3-carboxylic acid derivatives in biotechnological applications. These derivatives can form stable electro-active polymer films, which are crucial for the specific detection of DNA sequences, indicating the role of benzothiophene compounds in advancing biosensor technology (Kang et al., 2004).
Molecular Docking for Anti-inflammatory Drug Design
Theoretical studies on the structural and electronic properties of benzothiophene derivatives have provided insights into their potential pharmaceutical applications. Molecular docking analysis of 1-benzothiophene-2-carboxylic acid has evinced its pharmaceutical properties, suggesting the utility of such compounds in designing drugs with specific biological targets (Sagaama & ISSAOUI, 2020).
Mecanismo De Acción
Target of Action
Benzofuran compounds, which are structurally similar, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s worth noting that benzofuran derivatives have been found to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways, contributing to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-acetyl-1-benzothiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3S/c1-6(12)10-9(11(13)14)7-4-2-3-5-8(7)15-10/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERIBGJXNKWRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2S1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2457277.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2457278.png)
![3-(3,4-dimethoxyphenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2457280.png)

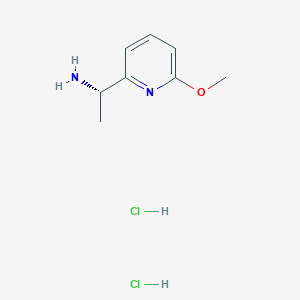

![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(methyl)dioxo-lambda~6~-sulfane](/img/structure/B2457285.png)
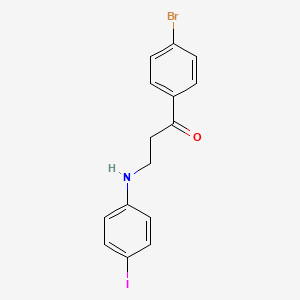
![ethyl 6-amino-2-({[6-tert-butyl-3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-5-cyano-4-(thiophen-2-yl)-4H-pyran-3-carboxylate](/img/structure/B2457289.png)


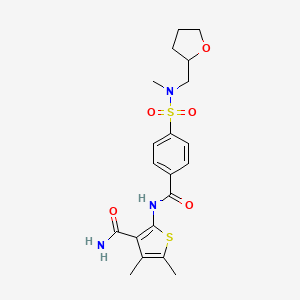
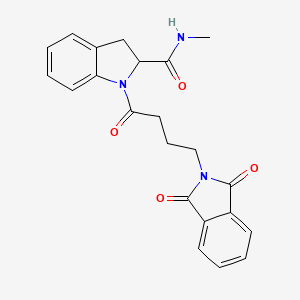
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2457300.png)